Cas no 438464-05-2 (3-(2-methoxyphenoxy)methylbenzohydrazide)

3-(2-methoxyphenoxy)methylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3-((2-Methoxyphenoxy)methyl)benzohydrazide
- 3-(2-methoxyphenoxy)methylbenzohydrazide
- 3-(2-Methoxy-phenoxymethyl)-benzoic acid hydrazide
- STK298520
- Oprea1_315199
- 3-[(2-methoxyphenoxy)methyl]benzohydrazide
- EN300-227783
- AK-968/41925112
- 3-(2-METHOXYPHENOXYMETHYL)BENZOHYDRAZIDE
- BBL037946
- CS-0303241
- AKOS000304325
- 438464-05-2
-
- MDL: MFCD02253874
- Inchi: InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-11-5-4-6-12(9-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
- InChI Key: ROPNICPGKBBHHD-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1OCC2=CC(C(NN)=O)=CC=C2
Computed Properties
- Exact Mass: 272.11609238Da
- Monoisotopic Mass: 272.11609238Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.6Ų
- XLogP3: 1.9
3-(2-methoxyphenoxy)methylbenzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB497937-250 mg |
3-[(2-Methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 250MG |
€198.50 | 2022-03-24 | ||
Enamine | EN300-227783-5.0g |
3-[(2-methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 95% | 5.0g |
$701.0 | 2024-06-20 | |
abcr | AB497937-500 mg |
3-[(2-Methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 500MG |
€264.80 | 2022-03-24 | ||
Fluorochem | 026869-1g |
3-(2-Methoxy-phenoxymethyl)-benzoic acid hydrazide |
438464-05-2 | 1g |
£210.00 | 2022-03-01 | ||
abcr | AB497937-1 g |
3-[(2-Methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 1g |
€309.00 | 2022-03-24 | ||
A2B Chem LLC | AV76420-10mg |
3-((2-Methoxyphenoxy)methyl)benzohydrazide |
438464-05-2 | 95% | 10mg |
$225.00 | 2024-04-20 | |
Crysdot LLC | CD12071735-1g |
3-((2-Methoxyphenoxy)methyl)benzohydrazide |
438464-05-2 | 97% | 1g |
$583 | 2024-07-24 | |
Enamine | EN300-227783-2.5g |
3-[(2-methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 95% | 2.5g |
$474.0 | 2024-06-20 | |
Enamine | EN300-227783-10.0g |
3-[(2-methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 95% | 10.0g |
$1040.0 | 2024-06-20 | |
Enamine | EN300-227783-0.05g |
3-[(2-methoxyphenoxy)methyl]benzohydrazide |
438464-05-2 | 95% | 0.05g |
$39.0 | 2024-06-20 |
3-(2-methoxyphenoxy)methylbenzohydrazide Related Literature
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Additional information on 3-(2-methoxyphenoxy)methylbenzohydrazide
Comprehensive Introduction to 3-(2-methoxyphenoxy)methylbenzohydrazide (CAS No. 438464-05-2)
3-(2-methoxyphenoxy)methylbenzohydrazide (CAS No. 438464-05-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, characterized by its benzohydrazide core and methoxyphenoxy substituent, exhibits potential applications in drug development, particularly in targeting enzyme inhibition and signal transduction pathways. Its molecular formula, C15H16N2O3, reflects a balance of hydrophobicity and hydrogen-bonding capacity, making it a candidate for bioactive molecule design.
Recent studies highlight the growing interest in hydrazide derivatives like 3-(2-methoxyphenoxy)methylbenzohydrazide for their role in antioxidant and anti-inflammatory applications. Researchers are exploring its interactions with proteins such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in chronic disease management. This aligns with current trends in precision medicine, where tailored molecular interventions are sought after. The compound's methoxy group further enhances its metabolic stability, a key consideration in drug bioavailability optimization.
From a synthetic chemistry perspective, CAS No. 438464-05-2 is often synthesized via multistep organic reactions, including condensation and etherification. Its purity and yield are influenced by factors like solvent choice (e.g., polar aprotic solvents) and catalyst selection (e.g., palladium-based systems). Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to validate its structure, addressing the demand for high-purity intermediates in pharmaceutical manufacturing.
The compound's relevance extends to computational chemistry, where molecular docking simulations predict its binding affinity to biological targets. This intersects with the rising popularity of AI-driven drug discovery, as platforms like AlphaFold and Schrödinger Suite leverage such data. Users frequently search for terms like "hydrazide-based drug candidates" or "small molecule therapeutics," reflecting broader industry interests. Notably, 3-(2-methoxyphenoxy)methylbenzohydrazide is also discussed in forums focused on neurodegenerative disease research, given its potential to modulate oxidative stress pathways.
In industrial contexts, 438464-05-2 is cataloged by suppliers as a research-grade chemical, emphasizing its non-clinical use. Safety data sheets (SDS) recommend standard lab precautions, aligning with occupational health guidelines. Environmental concerns related to green chemistry have spurred investigations into sustainable synthesis routes for such compounds, resonating with searches for "eco-friendly chemical synthesis."
Future directions for 3-(2-methoxyphenoxy)methylbenzohydrazide may include structure-activity relationship (SAR) studies to refine its therapeutic profile. Collaborative efforts between academia and biotech firms could accelerate its translation into preclinical trials, a topic frequently queried in pharma SEO trends. As regulatory frameworks evolve, compliance with REACH and FDA guidelines will remain pivotal for its commercial viability.
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